molecular formula C10H7NO2 B8684134 2-(Hydroxymethyl)benzofuran-5-carbonitrile

2-(Hydroxymethyl)benzofuran-5-carbonitrile

Cat. No. B8684134
M. Wt: 173.17 g/mol
InChI Key: IDDJYKDURZWNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)benzofuran-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)benzofuran-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Hydroxymethyl)benzofuran-5-carbonitrile

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C10H7NO2/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,12H,6H2

InChI Key

IDDJYKDURZWNGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-benzofuranylmethanol (1.19 g, 5.24 mmol), copper (I) cyanide (0.470 g, 5.25 mmol) and N-methylpyrrolidinone (15 ml) was left under stirring at 200° C. for 3.5 h, then was poured onto a solution of ethylenediamine (6 g) in water (80 ml) and extracted with ethyl acetate (3×75 ml). The organic phase was dried and the solvents were evaporated off under reduced pressure. The resulting crude was purified by chromatography through a silica gel column, eluting with n-hexane:ethyl acetate mixtures of increasing polarity, thereby obtaining 0.671 g of title product as a yellow solid with melting point 113-114° C. (74% yield).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.